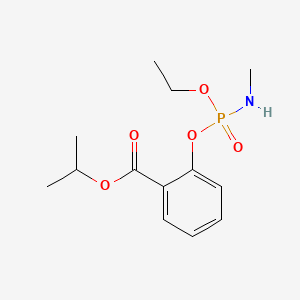
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate is a complex organic compound that combines the properties of salicylic acid, isopropyl ester, and ethyl methylphosphoramidate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, isopropyl ester, ethyl methylphosphoramidate involves multiple steps. Initially, salicylic acid is esterified with isopropanol to form salicylic acid, isopropyl ester. This esterification reaction is typically catalyzed by an acid such as sulfuric acid or phosphoric acid . The next step involves the reaction of the ester with ethyl methylphosphoramidate under controlled conditions to form the final compound. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. Quality control measures are implemented to monitor the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of salicylic acid, isopropyl ester, ethyl methylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, salicylic acid is known to modulate COX-1 enzymatic activity, reducing the formation of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl salicylate: An ester of salicylic acid with a similar structure but different ester group.
Ethyl salicylate: Another ester of salicylic acid with ethyl group instead of isopropyl.
Aspirin (acetylsalicylic acid): A derivative of salicylic acid with acetyl group.
Uniqueness
Salicylic acid, isopropyl ester, ethyl methylphosphoramidate is unique due to the presence of both ester and phosphoramidate functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits .
Propriétés
Numéro CAS |
31120-86-2 |
|---|---|
Formule moléculaire |
C13H20NO5P |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
propan-2-yl 2-[ethoxy(methylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C13H20NO5P/c1-5-17-20(16,14-4)19-12-9-7-6-8-11(12)13(15)18-10(2)3/h6-10H,5H2,1-4H3,(H,14,16) |
Clé InChI |
ZXNZFOFRTAYITA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC)OC1=CC=CC=C1C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


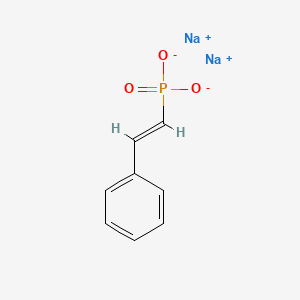

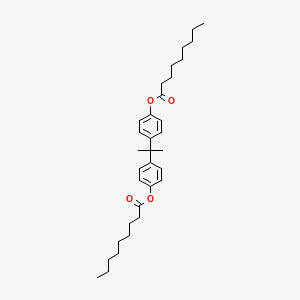
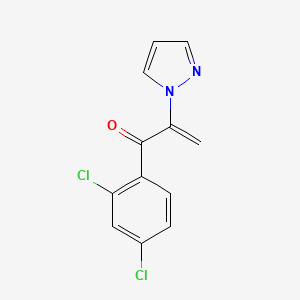
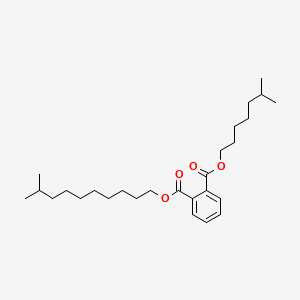

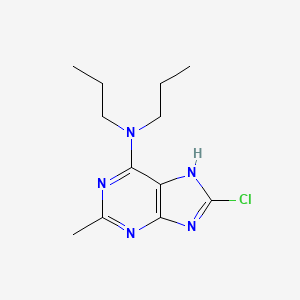
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
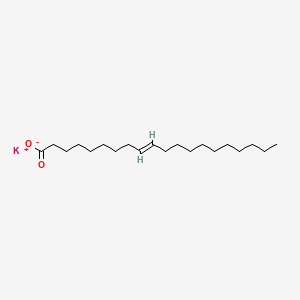
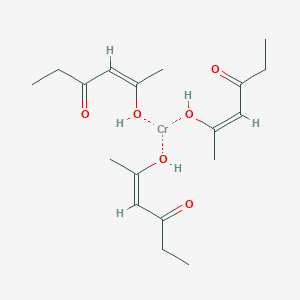
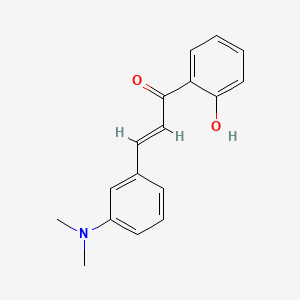
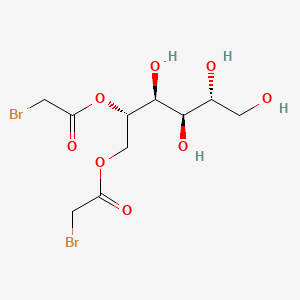
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)

